molecular formula C11H13BrO2 B8696608 4-(4-Bromophenyl)-3-methylbutanoic acid

4-(4-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B8696608
M. Wt: 257.12 g/mol
InChI Key: HCAGUCDQYPUILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-3-methylbutanoic acid (IUPAC name: 3-(4-bromophenyl)-3-methylbutanoic acid) is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 269.13 g/mol. Its structure features a butanoic acid backbone substituted with a methyl group at the third carbon and a para-bromophenyl group at the fourth carbon (Figure 1). The SMILES notation is CC(C)(CC(=O)O)C1=CC=C(C=C1)Br, and the InChIKey is OWMVMLKZQONNKY-UHFFFAOYSA-N .

This compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, as described by Ruble et al., using methanol and aqueous NaOH at controlled temperatures . Its structural and spectral data (e.g., HRMS m/z: [M+Na]⁺ = 247.013594) confirm its identity .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8(7-11(13)14)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

HCAGUCDQYPUILI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula MW (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Features
4-(4-Bromophenyl)-3-methylbutanoic acid 80272-20-4 C₁₁H₁₃BrO₂ 269.13 Not reported Not reported Methyl at C3, para-bromophenyl at C4
4-(4-Bromophenyl)butanoic acid 35656-89-4 C₁₀H₁₁BrO₂ 243.10 67 176 (3 mmHg) Linear butanoic acid, para-bromophenyl
3-(4-Bromophenyl)pentanedioic acid 67159-82-4 C₁₁H₁₁BrO₄ 287.11 Not reported Not reported Two carboxylic acids, para-bromophenyl
2-(4-Chlorophenyl)-3-methylbutanoic acid 2012-74-0 C₁₁H₁₃ClO₂ 212.67 Not reported Not reported Chlorophenyl vs. bromophenyl, methyl at C3
3-(3-Bromophenyl)-3-methylbutanoic acid 1707367-76-7 C₁₁H₁₃BrO₂ 269.13 Not reported Not reported Meta-bromophenyl substitution

Key Observations :

  • Branching vs. Linearity: The methyl group in this compound introduces steric hindrance, likely reducing crystallinity compared to the linear 4-(4-bromophenyl)butanoic acid (mp 67°C) .
  • Halogen Effects : Replacing bromine with chlorine (CAS 2012-74-0) reduces molecular weight and may increase solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.